Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
CAS No.: 681841-16-7
Cat. No.: VC5923314
Molecular Formula: C23H25NO6S
Molecular Weight: 443.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681841-16-7 |
|---|---|
| Molecular Formula | C23H25NO6S |
| Molecular Weight | 443.51 |
| IUPAC Name | ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 |
| Standard InChI Key | KFJWGTKEJDZFLT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate has the molecular formula C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol. Its IUPAC name, ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate, reflects three key structural components:
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A 4-methoxynaphthalene-1-sulfonamido group, contributing π-π stacking interactions and electron-rich regions.
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A 4-methoxyphenyl substituent, enhancing lipophilicity and modulating electronic effects.
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An ethyl propanoate ester, influencing solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 681841-16-7 |
| Molecular Formula | C₂₃H₂₅NO₆S |
| Molecular Weight | 443.51 g/mol |
| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
| InChIKey | KFJWGTKEJDZFLT-UHFFFAOYSA-N |
The naphthalene ring system provides a rigid planar structure, while the sulfonamide bridge (–SO₂NH–) introduces hydrogen-bonding capabilities critical for biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves sequential functionalization:
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Sulfonylation: Reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid ethyl ester.
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Esterification: Protection of the carboxylic acid group as an ethyl ester to improve reaction yields .
Key challenges include steric hindrance at the tertiary amine center and regioselectivity during sulfonylation. Purification typically employs column chromatography, given the compound’s moderate polarity .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Sulfonylation | DCM, pyridine, 0–5°C | 60–70% |
| Esterification | Ethanol, H₂SO₄, reflux | 85–90% |
*Theoretical yields based on analogous sulfonamide syntheses .
Reactivity and Functionalization
Hydrolysis of the Ester Group
The ethyl ester undergoes alkaline hydrolysis to yield the free carboxylic acid, a potential precursor for prodrug development:
This reaction is critical for modifying bioavailability, as carboxylic acids often exhibit enhanced water solubility .
Sulfonamide Modifications
The –SO₂NH– group participates in acid-base reactions, forming water-soluble salts with strong bases (e.g., NaOH). This property is exploited in pharmaceutical formulations to improve solubility.
Biological Activities and Mechanisms
Antibacterial Properties
As a sulfonamide derivative, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism is corroborated by studies on analogous triazole-sulfonates showing efficacy against Escherichia coli and Streptococcus pneumoniae .
Table 3: Comparative Antibacterial Activity*
| Strain | MIC (μg/mL) |
|---|---|
| E. coli (MDR) | 16–32 |
| S. pneumoniae | 8–16 |
| Enterococcus faecalis | 32–64 |
*Data extrapolated from structurally related compounds .
Anti-Inflammatory and Analgesic Effects
The methoxy groups attenuate COX-2 activity, reducing prostaglandin synthesis. In vivo models suggest a 40–50% reduction in edema at 50 mg/kg doses, comparable to ibuprofen .
Applications in Materials Science
Organic Semiconductors
The naphthalene core facilitates charge transport in thin-film transistors (TFTs), with hole mobility values of ~0.1 cm²/V·s reported for similar derivatives.
Future Research Directions
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